(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
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Description
2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine, commonly referred to as FIPA, is an important organic compound with a wide range of applications in scientific research. FIPA is a versatile molecule that has been used in a variety of contexts, ranging from drug development to lab experiments. In
Scientific Research Applications
Application 1: Fluorescence Dequenching in Cardiovascular Disease Research
Scientific Field
This application falls under the field of Cardiovascular Disease Research .
Summary of the Application
The compound is used in the detection of cellular haem-free soluble Guanylate Cyclase (sGC), which is crucial in cardiovascular disease. The protective NO/sGC/cGMP signalling-pathway is impaired due to a decreased pool of NO-sensitive haem-containing sGC accompanied by a reciprocal increase in NO-insensitive haem-free sGC .
Methods of Application or Experimental Procedures
The method involves fluorescence dequenching, based on the interaction of the optically active prosthetic haem group and the attached biarsenical fluorophor FlAsH. The emission spectrum of haem and FlAsH partly overlap, allowing energy transfer from the fluorophore to the haem, which reduces the intensity of FlAsH fluorescence. Loss of the prosthetic group, e.g., by oxidative stress or by replacement with the haem mimetic BAY 58-2667, prevents the energy transfer, resulting in increased fluorescence .
Results or Outcomes
The increase in fluorescence was due to the loss of the prosthetic haem group. This was corroborated by an observed decrease in NO-induced sGC activity, reduced sGC protein levels, and an increased effect of BAY 58-2667 .
Application 2: Synthesis of Fluorinated Compounds
Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“2-Fluorobenzyl chloride” is used in the synthesis of various fluorinated compounds. Fluorinated compounds are of interest in the field of organic chemistry due to their unique properties, such as increased stability and altered reactivity compared to their non-fluorinated counterparts .
Methods of Application or Experimental Procedures
The compound can be used in nucleophilic substitution reactions with various nucleophiles to introduce the 2-fluorobenzyl group into a molecule. The reaction conditions can vary depending on the specific nucleophile and the desired product .
Results or Outcomes
The use of “2-Fluorobenzyl chloride” in the synthesis of fluorinated compounds can lead to a wide range of products with diverse properties. The specific results or outcomes would depend on the exact reaction conditions and the nucleophile used .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHKORRQXFOGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.